1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
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Overview
Description
This compound, also known by its chemical formula C19H19ClN6O2, has a molecular weight of 398.84616 . It is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyrazinyl group, an oxadiazolyl group, and a cyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using quantum chemical calculations and visualized using software like Gaussian 09w and Gauss View 5.0 . The density functional theory (DFT) method combined with the B3LYP function can be utilized for geometrical optimization, frequency calculations, and population analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The boiling point, melting point, and density can be determined using standard laboratory methods .Scientific Research Applications
Crystallography
The compound has been studied for its crystal structure . The crystal structure of this compound is monoclinic, with a space group of P 2 1 / c (no. 14). The crystallographic data and atomic coordinates have been reported .
Biological Activities
Pyrazoline derivatives, which include the compound , have been studied for their biological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been investigated for its neurotoxic potentials . It has been found to affect the activity of acetylcholinesterase (AchE) and the level of malondialdehyde (MDA) in the brain of alevins .
Synthesis
The synthesis of the compound involves the reaction of p-toluidine and 1-chloro-2-isocyanatobenzene . The reaction is carried out in dichloromethane at 50°C, resulting in the formation of a white precipitate .
Medicinal Applications
Oxadiazoles, which include the compound , have been studied for their medicinal applications . They have been found to have anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Energetic Behavior
Oxadiazole derivatives have been studied for their energetic behavior . This could potentially make the compound useful in applications that require high energy compounds .
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METFRJLMTDZEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea |
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